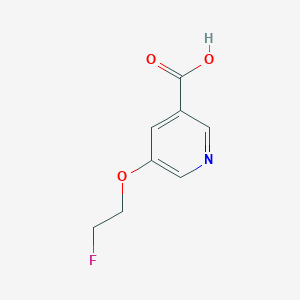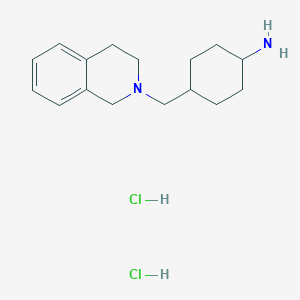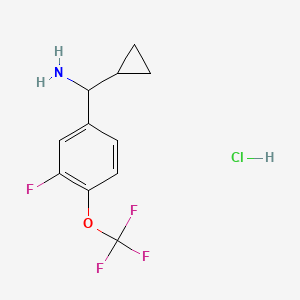
3-(3-Cyclopropoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Cyclopropoxyphenyl)propanoic acid is an organic compound characterized by the presence of a cyclopropoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyclopropoxyphenyl)propanoic acid typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via the reaction of cyclopropanol with an appropriate phenyl derivative under acidic or basic conditions.
Attachment to the Phenyl Ring: The cyclopropoxy group is then attached to the phenyl ring through an electrophilic aromatic substitution reaction.
Formation of Propanoic Acid Moiety:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: 3-(3-Cyclopropoxyphenyl)propanoic acid is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable probe for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including inflammatory and metabolic disorders.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for the development of advanced polymers and coatings.
作用機序
The mechanism by which 3-(3-Cyclopropoxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropoxy group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting the overall metabolic balance.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
類似化合物との比較
3-(3-Methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group.
3-(3-Ethoxyphenyl)propanoic acid: Contains an ethoxy group, offering different steric and electronic properties.
3-(3-Propoxyphenyl)propanoic acid: Features a propoxy group, providing a comparison in terms of chain length and flexibility.
Uniqueness: 3-(3-Cyclopropoxyphenyl)propanoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for exploring new chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
3-(3-cyclopropyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)7-4-9-2-1-3-11(8-9)15-10-5-6-10/h1-3,8,10H,4-7H2,(H,13,14) |
InChIキー |
GUPFESVMHAVQME-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=CC=CC(=C2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12072748.png)

![O-[2-(3-chlorophenyl)ethyl]hydroxylamine](/img/structure/B12072752.png)
![4-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B12072755.png)









